molecular formula C14H18O2S B1423266 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid CAS No. 1184144-84-0

2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid

Cat. No.: B1423266
CAS No.: 1184144-84-0
M. Wt: 250.36 g/mol
InChI Key: OQVWJCIUINIGLR-UHFFFAOYSA-N
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Description

2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid is an organic compound characterized by a sulfanyl group attached to a phenylpropanoic acid backbone. This compound is notable for its unique structural features, which include a 3-methylbut-2-en-1-yl group linked via a sulfur atom to the propanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbut-

Properties

IUPAC Name

2-(3-methylbut-2-enylsulfanyl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2S/c1-11(2)8-9-17-13(14(15)16)10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVWJCIUINIGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSC(CC1=CC=CC=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid
Reactant of Route 2
2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid
Reactant of Route 3
Reactant of Route 3
2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid
Reactant of Route 4
2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid
Reactant of Route 5
2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid
Reactant of Route 6
2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid

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